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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632 Get Quote

This document provides a comprehensive overview of the pharmacological and

pharmacokinetic properties of ST 1535, a selective antagonist of the A2A adenosine receptor.

The information is intended for researchers, scientists, and professionals in the field of drug

development.

Introduction
ST 1535 is an experimental compound that has demonstrated potential as a therapeutic agent

for Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the antagonism of

the A2A adenosine receptor, which plays a modulatory role in dopaminergic neurotransmission.

[1][4] By blocking these receptors, ST 1535 can potentiate the effects of dopamine and L-dopa,

offering a non-dopaminergic approach to managing Parkinsonian symptoms.[1][4]

Pharmacology
The pharmacological profile of ST 1535 has been characterized through a series of in vitro and

in vivo studies.

2.1. In Vitro Pharmacology

ST 1535 exhibits a competitive antagonism at adenosine receptors, with a preferential affinity

for the A2A subtype.[1][3][5]

Table 1: In Vitro Activity of ST 1535 at Human Adenosine Receptors
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Receptor
Subtype

Assay
Type

Agonist Cell Line
Paramete
r

Value
(nM)

Referenc
e

Human

A2A

cAMP

accumulati

on

NECA CHO IC50 353 ± 30 [1][3]

Human A1

cAMP

accumulati

on

CHA CHO IC50 510 ± 38 [1][3]

Human

A2B

cAMP

accumulati

on

Forskolin CHO IC50 950 [2]

Human A3

cAMP

accumulati

on

Forskolin CHO IC50 >1000 [2]

Human

A2A

Radioligan

d binding
HEK Ki 2.3 [4]

Human A1
Radioligan

d binding
HEK Ki 107 [4]

NECA: 5'-(N-Ethylcarboxamido)adenosine, CHA: N6-Cyclohexyladenosine, CHO: Chinese

Hamster Ovary cells, HEK: Human Embryonic Kidney cells.

2.2. In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the efficacy of ST 1535 in relevant

models of Parkinson's disease.

Table 2: In Vivo Effects of ST 1535 in Murine Models
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Model Species
Administr
ation

Dose
(mg/kg)

Effect Duration
Referenc
e

CGS

21680-

induced

catalepsy

Mouse Oral 5 and 10

Antagonis

m of

catalepsy

- [1][3][4]

Haloperidol

-induced

catalepsy

Mouse Oral 5 - 20

Antagonis

m of

catalepsy

Up to 7

hours
[1][3][4]

Spontaneo

us motor

activity

Mouse Oral 5 - 20
Hypermotili

ty
- [1][4]

L-dopa

potentiatio

n

Mouse Oral
1.25 and

2.5

Potentiatio

n of L-

dopa's

anti-

cataleptic

effect

- [1][3][4]

L-dopa

induced

turning

behavior

Rat
Intraperiton

eal
20 and 40

Increased

contralater

al turns

- [2]

Pharmacokinetics
Detailed pharmacokinetic parameters for ST 1535 are not extensively reported in the publicly

available literature. The available information suggests that ST 1535 is orally active and

possesses long-lasting pharmacodynamic effects.[1][2][3][4] The duration of action in

behavioral models, such as the antagonism of haloperidol-induced catalepsy for up to 7 hours,

indicates a favorable pharmacokinetic profile for sustained in vivo activity.[1][4]

Mechanism of Action and Signaling Pathways
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ST 1535 acts as an antagonist at the A2A adenosine receptor, which is a G-protein coupled

receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase

intracellular cyclic AMP (cAMP) levels. By blocking this receptor, ST 1535 prevents this

signaling cascade. In the basal ganglia, A2A receptors are highly expressed and form

heteromers with dopamine D2 receptors, where they exert an inhibitory effect on D2 receptor

function. Antagonism of A2A receptors by ST 1535 is thought to release this inhibition, thereby

enhancing dopaminergic signaling, which is beneficial in the context of Parkinson's disease.

Presynaptic Terminal

Postsynaptic Neuron

Adenosine

A2A Receptor

Activates

Adenylyl
Cyclase

Stimulates

Enhanced Dopaminergic
Signaling

cAMP
Converts ATP to

PKA

Activates
D2 Receptor

Inhibits

Reduced Dopaminergic
Signaling

Dopamine

Activates

ST 1535
Blocks

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of ST 1535 action.

Experimental Protocols
Detailed experimental protocols are not fully provided in the abstracts of the reviewed literature.

However, based on the descriptions, the following methodologies were likely employed.

5.1. In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of ST 1535 at adenosine receptors.
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Figure 2: Workflow for the in vitro cAMP accumulation assay.

5.2. Haloperidol-Induced Catalepsy Model

This in vivo model assesses the ability of ST 1535 to reverse drug-induced parkinsonian-like

motor deficits.
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Figure 3: Workflow for the haloperidol-induced catalepsy model.

Summary and Future Directions
ST 1535 is a preferential A2A adenosine receptor antagonist with demonstrated efficacy in

preclinical models of Parkinson's disease. Its ability to potentiate dopaminergic

neurotransmission through a non-dopaminergic mechanism makes it a promising candidate for

further investigation. While its in vitro and in vivo pharmacology are partially characterized, a

more detailed pharmacokinetic analysis, including absorption, distribution, metabolism, and

excretion (ADME) studies, would be crucial for its continued development. Furthermore, the
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long-term safety and efficacy of ST 1535 in more advanced preclinical models would be

necessary before consideration for clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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